Homobrassinolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

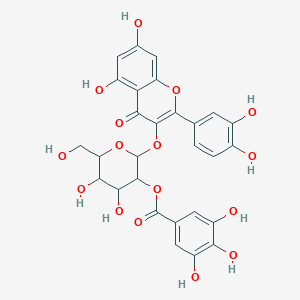

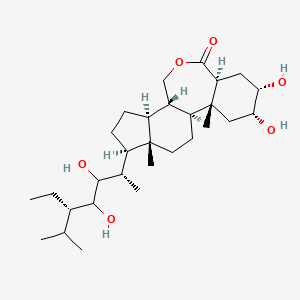

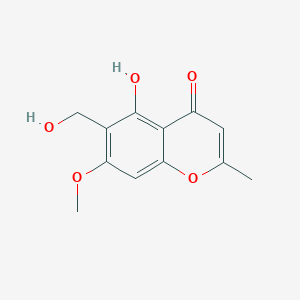

Homobrassinolide is a member of the brassinosteroids family, a class of polyhydroxylated steroidal plant hormones. These compounds are essential for plant growth and development, influencing processes such as cell elongation, division, and differentiation. This compound, specifically, has been found to enhance plant growth, increase stress tolerance, and improve crop yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homobrassinolide can be synthesized through several methods. One common approach involves the use of 3-isopropylbut-2-enolide, which reacts with lithium diisopropylamide followed by the addition of an aldehyde to yield hydroxybutenolide . Another method involves the formation of an alkyne side chain as a key intermediate for further modification .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification. The compound is separated and determined using a stainless steel column with a UV detector at 220 nm, quantified by an external standard method .

Chemical Reactions Analysis

Types of Reactions: Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Typically involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound .

Scientific Research Applications

Homobrassinolide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of steroidal plant hormones.

Biology: Plays a crucial role in understanding plant growth and development, as well as stress responses.

Industry: Applied in agriculture to enhance crop yields and improve stress tolerance in plants.

Mechanism of Action

Homobrassinolide exerts its effects through a receptor kinase-mediated signal transduction pathway. This pathway involves various posttranslational modifications and the recruitment of different proteins to transduce the signal. The compound interacts with steroid-binding proteins, inducing multiple effects both steroid receptor-dependent and independent .

Comparison with Similar Compounds

Properties

Molecular Formula |

C29H50O6 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1 |

InChI Key |

HJIKODJJEORHMZ-OZXIRSPGSA-N |

Isomeric SMILES |

CC[C@@H](C(C)C)C(C([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Synonyms |

28-homobrassinolide homobrassinolide homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)

![7H-Pyrimido[5,4-c]carbazole](/img/structure/B1254099.png)

![(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254102.png)

![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)

![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)